5-Bromopyridine-2-sulfonyl chloride
Overview
Description
5-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position. This compound is known for its utility in various chemical reactions and research applications.
Mechanism of Action
Target of Action
The primary target of 5-Bromopyridine-2-sulfonyl chloride is the benzylic position of aromatic compounds . This compound is involved in reactions such as free radical bromination and nucleophilic substitution .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species that donates an electron pair, replaces a group of atoms in a molecule . The compound can also participate in free radical reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the formation of carbon-carbon bonds . This compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the replacement of a group of atoms in a molecule or the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 5-bromopyridine. The reaction typically requires chlorosulfonic acid and a suitable catalyst under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions. The process requires careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of 5-bromopyridine-2-sulfonyl acid.
Reduction: Production of 5-bromopyridine-2-sulfonic acid.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Bromopyridine-2-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
2-Chloropyridine-3-sulfonyl chloride
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
5-Chlorothiophene-2-sulfonyl chloride
1-Benzothiophene-3-sulfonyl chloride
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Properties
IUPAC Name |
5-bromopyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPJXSLJOVFCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659341 | |
Record name | 5-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874959-68-9 | |
Record name | 5-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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